molecular formula C12H19BrClNO B1384013 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride CAS No. 2206608-72-0

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride

Cat. No. B1384013
M. Wt: 308.64 g/mol
InChI Key: IVIUBIOJCFWDSD-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride is a chemical compound with immense potential in scientific research. It has the molecular formula C12H19BrClNO .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride can be found in the CID 131954702 section of the PubChem database .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride can be found in the CID 131954702 section of the PubChem database .

Scientific Research Applications

Antidepressant Activity Research

A study by Yardley et al. (1990) explored 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share structural similarities with 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride, for their antidepressant activity. This research focused on their potential to inhibit brain imipramine receptor binding and the uptake of neurotransmitters such as norepinephrine and serotonin. Certain analogues demonstrated effects correlating with rapid onset antidepressant activity (Yardley et al., 1990).

Synthesis and SAR of Derivatives

Nakazato et al. (1999) presented the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives. This research is pertinent due to the structural relation to 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride. The study found that the alkyl group on these derivatives played a significant role in their biological activity, indicating potential for diverse pharmacological applications (Nakazato et al., 1999).

Metabolism Studies

Kanamori et al. (2002) investigated the in vivo metabolism of a phenethylamine derivative in rats, which is relevant for understanding the metabolic pathways and potential biotransformations of similar compounds like 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride. The study identified various metabolites, providing insight into metabolic pathways (Kanamori et al., 2002).

Safety And Hazards

The safety and hazards information for 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride can be found in the CID 131954702 section of the PubChem database .

properties

IUPAC Name

1-[3-bromo-2-(2-methylpropoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO.ClH/c1-8(2)7-15-12-10(9(3)14)5-4-6-11(12)13;/h4-6,8-9H,7,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIUBIOJCFWDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1Br)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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